[4-(4-Chlorobenzoyl)piperazino](2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Description
The compound 4-(4-Chlorobenzoyl)piperazinomethanone is a heterocyclic molecule featuring a piperazine ring substituted with a 4-chlorobenzoyl group and linked to a 2,3-dihydro-1,4-benzodioxin moiety. This structure is pharmacologically significant, particularly in the synthesis of alpha-adrenergic antagonists like Doxazosin, where similar piperazine-benzodioxin hybrids serve as key intermediates .
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-7-5-14(6-8-15)19(24)22-9-11-23(12-10-22)20(25)18-13-26-16-3-1-2-4-17(16)27-18/h1-8,18H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAXLGXDKSMIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzoyl)piperazinomethanone typically involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodioxin derivative with piperazine in the presence of a suitable base such as sodium hydride.
Chlorobenzoylation: The final step involves the chlorobenzoylation of the piperazine nitrogen using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
Research has indicated that piperazine derivatives can exhibit a range of pharmacological activities. The specific compound has been studied for its potential as an:
- Anticancer Agent : Analogous compounds have shown selective inhibition of cancer cell growth. For instance, studies have demonstrated that certain hydroxamic acid derivatives can inhibit histone deacetylases (HDACs), leading to cancer cell cycle arrest and apoptosis .
- Antimicrobial Activity : Compounds with similar structures have been tested for their efficacy against various microbial strains, suggesting potential applications in treating infections .
Neuropharmacology
Piperazine derivatives are known for their neuroactive properties. Research on related compounds has indicated:
- Anxiolytic Effects : Some piperazine-based drugs are used in treating anxiety disorders due to their ability to modulate neurotransmitter systems.
- Antidepressant Activity : Certain derivatives have been shown to influence serotonin and dopamine receptors, contributing to mood regulation .
Chemical Biology
The compound's ability to interact with biological macromolecules makes it suitable for:
- Target Identification : It can be utilized in high-throughput screening assays to identify potential protein targets involved in disease pathways.
- Mechanistic Studies : Understanding how such compounds affect cellular processes can lead to insights into disease mechanisms and therapeutic strategies.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)piperazinomethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications in Piperazine/Benzodioxin Derivatives
The following table highlights structural variations in analogues and their implications:
| Compound Name | Substituent on Piperazine/Piperidine | Benzodioxin Position | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 4-(4-Chlorobenzoyl)piperazinomethanone | 4-Chlorobenzoyl | 2-position | Intermediate in Doxazosin synthesis; α-blocker activity | |
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone | 2-Hydroxyethyl | 2-position | Enhanced solubility; potential CNS applications | |
| (4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | Aminomethyl (piperidine) | 2-position | Improved blood-brain barrier penetration | |
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone | Hydroxymethyl (piperidine) | 2-position | Anti-inflammatory activity; metabolic stability | |
| Doxazosin Mesylate | 4-Amino-6,7-dimethoxyquinazoline | 3-position | Clinically used α₁-adrenoceptor antagonist |
Key Observations :
- Substituent Effects : Hydrophilic groups (e.g., hydroxyethyl, hydroxymethyl) improve solubility but may reduce membrane permeability. Conversely, lipophilic groups like 4-chlorobenzoyl enhance receptor affinity but increase metabolic oxidation risks .
- Benzodioxin Position : Substitution at the 2-position (vs. 3-position in Doxazosin) alters stereoelectronic effects, influencing binding to adrenergic receptors .
Biological Activity
The compound 4-(4-Chlorobenzoyl)piperazinomethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.81 g/mol
This molecular structure incorporates a piperazine ring linked to a benzodioxin moiety, which is crucial for its biological interactions.
Anticancer Properties
Research has demonstrated that derivatives of piperazine, including 4-(4-Chlorobenzoyl)piperazinomethanone, exhibit significant cytotoxicity against various cancer cell lines. A study evaluating a series of piperazine derivatives reported that these compounds effectively inhibited the growth of liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines .
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Microtubule Synthesis : Piperazine derivatives interfere with microtubule dynamics, crucial for cell division.
- Induction of Apoptosis : These compounds promote programmed cell death in tumor cells through intrinsic pathways.
- Inhibition of Angiogenesis : They also inhibit the formation of new blood vessels that tumors require for growth and metastasis .
Case Studies and Research Findings
A notable case study involved the evaluation of several piperazine derivatives in experimental tumor models. The U.S. National Cancer Institute (NCI) conducted studies showing that these compounds not only suppressed tumor growth but also induced apoptosis in a variety of cancer types, including prostate and lung cancers .
Furthermore, the pharmacological profile of similar compounds indicates their potential as selective dopamine D4 receptor antagonists and inhibitors of viral infections . This suggests that the biological activity of piperazine derivatives extends beyond anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(4-Chlorobenzoyl)piperazinomethanone, and how can reaction conditions be tuned to improve yield?
- Methodology : The synthesis involves multi-step reactions starting with precursors like substituted piperazines and benzodioxin derivatives. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., chloroacetyl intermediates) to link the piperazine and benzodioxin moieties under inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., dichloroethane) with catalytic DMAP enhance reaction efficiency .
- Temperature control : Reflux conditions (70–100°C) for 4–6 hours to achieve >75% yield, followed by purification via column chromatography .
- Critical parameters : Monitor reaction progress using TLC and HPLC to minimize byproducts like unreacted intermediates or dimerization products .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents on the piperazine and benzodioxin rings. For example, the 4-chlorobenzoyl group shows distinct aromatic proton signals at δ 7.4–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H]⁺ = 547.58) ensures molecular integrity .
- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s interactions with biological targets, such as alpha-adrenergic receptors?
- Molecular docking : Use software like AutoDock Vina to model binding to the α1-adrenergic receptor’s hydrophobic pocket. The benzodioxin moiety exhibits strong van der Waals interactions with residues Tyr348 and Phe360 .
- MD simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational changes and binding free energies (ΔG ≤ −8 kcal/mol suggests high affinity) .
- SAR analysis : Compare with analogs (e.g., doxazosin mesylate) to identify critical substituents; the 4-chlorobenzoyl group enhances receptor selectivity over β-adrenergic subtypes .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Data validation : Cross-check SHELXL refinement parameters (R-factor ≤ 5%, wR2 ≤ 12%) with independent datasets .
- Twinned crystal analysis : Use PLATON to detect twinning ratios and re-refine data with HKLF5 format in SHELXL .
- Comparative studies : Overlay solved structures (e.g., CCDC entries from Acta Crystallographica) to identify discrepancies in torsion angles or hydrogen bonding .
Q. How can researchers design in vitro assays to evaluate metabolic stability without commercial enzyme kits?
- Liver microsome preparation : Isolate microsomes from rat liver homogenates via differential centrifugation (100,000 × g for 60 min). Use NADPH regeneration systems to sustain CYP450 activity .
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics; t₁/₂ > 30 min suggests favorable metabolic stability .
- Control experiments : Include verapamil (high-clearance control) and propranolol (low-clearance control) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
